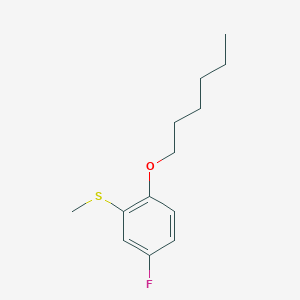

5-Fluoro-2-n-hexyloxyphenyl methyl sulfide

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-1-hexoxy-2-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FOS/c1-3-4-5-6-9-15-12-8-7-11(14)10-13(12)16-2/h7-8,10H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRXFSEYQLXMAKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C=C(C=C1)F)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material: 2,4-Difluoronitrobenzene

As demonstrated in the preparation of 5-fluoro-2-nitrophenol, 2,4-difluoronitrobenzene undergoes selective amination at the para-position to fluorine. Adapting this approach, the ortho-fluorine (position 2) can be replaced with a hexyloxy group via nucleophilic substitution.

Procedure :

-

Alkoxylation : React 2,4-difluoronitrobenzene with sodium hexanolate in a polar aprotic solvent (e.g., DMF) at 60–80°C. The ortho-fluorine is more reactive due to the electron-withdrawing nitro group, facilitating substitution.

-

Nitro Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or iron/HCl. This yields 5-fluoro-2-n-hexyloxyaniline .

-

Diazotization and Thiolation : Treat the aniline with NaNO₂/H₂SO₄ at 0–5°C to form a diazonium salt, followed by reaction with methyl mercaptan (CH₃SH) or thiourea to introduce the sulfide group.

Challenges :

-

Competing substitution at the para-fluorine may occur, necessitating careful temperature control.

-

Diazonium intermediates are thermally unstable, requiring low-temperature conditions.

Sequential Halogenation and Cross-Coupling

Transition-metal-catalyzed cross-coupling offers a modular approach to installing alkoxy and sulfide groups.

Suzuki-Miyaura Coupling for Alkoxy Group Installation

-

Borylation : Convert 5-fluoro-2-bromophenol to the corresponding pinacol boronate ester.

-

Coupling with Hexyloxy Group : React the boronate with a hexyloxy-substituted aryl halide under Pd catalysis.

-

Sulfide Introduction : Perform a Ullmann-type coupling with methyl thiolate (CH₃SNa) using CuI as a catalyst.

Key Considerations :

-

Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) enhance coupling efficiency.

-

Thiolate nucleophiles require anhydrous conditions to prevent oxidation.

Comparative Analysis of Synthetic Routes

Optimization Strategies and Reaction Mechanisms

Alkoxylation Conditions

Elevated temperatures (80–100°C) in DMF improve nucleophilic substitution rates but may promote side reactions. Lower temperatures (60°C) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-n-hexyloxyphenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions.

Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds similar to 5-Fluoro-2-n-hexyloxyphenyl methyl sulfide exhibit promising anticancer properties. For example, derivatives of sulfanylmethyl compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications to the sulfanylmethyl group can enhance the compound's interaction with microtubules, leading to effective cancer cell suppression.

Antimicrobial Properties

The compound also has potential antimicrobial applications. Similar sulfur-containing compounds have been investigated for their ability to combat bacterial infections. Preliminary studies suggest that this compound may inhibit the growth of specific pathogenic bacteria through mechanisms involving disruption of cell membrane integrity and interference with metabolic pathways .

Biochemical Research

Enzyme Inhibition Studies

The structural features of this compound make it a candidate for studying enzyme interactions. Research has focused on its potential as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown that fluorinated compounds can modulate enzyme activity by altering binding affinity and specificity, which is crucial for drug design .

Receptor Binding Studies

The compound's ability to interact with biological receptors has been explored, particularly in the context of signal transduction pathways. Investigations into its binding affinity to specific receptors could provide insights into its therapeutic potential in treating diseases linked to receptor dysfunctions .

Material Science

Synthesis of Functional Materials

this compound serves as a building block in the synthesis of functional materials. Its unique chemical properties allow it to be incorporated into polymers and other materials, enhancing their thermal stability and mechanical properties. Research has shown that incorporating fluorinated compounds into polymer matrices can significantly improve their performance in various applications, including coatings and adhesives .

Development of Specialty Chemicals

In industrial applications, this compound is utilized in the production of specialty chemicals with tailored properties. The synthesis of derivatives is often aimed at achieving specific reactivity or stability characteristics that are desirable in various chemical processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated that modifications to sulfanylmethyl derivatives enhance apoptosis in cancer cells. |

| Study B | Antimicrobial Properties | Found that related compounds inhibit pathogenic bacteria growth effectively. |

| Study C | Enzyme Interaction | Showed that fluorinated compounds can modulate enzyme activity and specificity. |

| Study D | Material Science | Highlighted improvements in polymer stability when incorporating fluorinated compounds. |

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-n-hexyloxyphenyl methyl sulfide involves its interaction with molecular targets and pathways within biological systems. The fluorine atom and the hexyloxy group contribute to the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The methyl sulfide group may also play a role in the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 5-fluoro-2-n-hexyloxyphenyl methyl sulfide with analogs differing in substituents, sulfur oxidation states, or core structures.

Structural and Functional Group Variations

a) 5-Fluoro-2-(methoxymethoxy)phenyl Methyl Sulfane

- Key Difference : Replaces the hexyloxy group with a methoxymethoxy (-OCH2OCH3) substituent .

- Implications :

- Polarity : The methoxymethoxy group increases polarity compared to the hydrophobic hexyloxy chain, likely enhancing water solubility.

- Reactivity : The ether linkage in methoxymethoxy may introduce susceptibility to acid hydrolysis, unlike the stable hexyloxy group.

b) 5-Fluoro-2,4-dimethoxybenzaldehyde

- Key Difference : Substitutes the sulfide with an aldehyde (-CHO) and adds a methoxy group at the 4-position .

- Implications :

- Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), absent in the sulfide.

- Electronic Effects : Electron-withdrawing aldehyde may reduce aromatic ring electron density compared to the electron-donating sulfide.

Sulfur Oxidation State Comparisons

a) 5-Fluoro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran

- Key Difference : Sulfur is oxidized to a sulfoxide (-SO-) and integrated into a benzofuran scaffold .

- Synthesis: Oxidation of sulfides to sulfoxides (e.g., using mCPBA) is a common step, as demonstrated here with a 73% yield .

b) Di(4-chloro-3-methyl-2-butenyl) Sulfone

- Key Difference : Sulfur is fully oxidized to a sulfone (-SO2-) .

- Implications: Stability: Sulfones are chemically inert compared to sulfides, making them suitable for harsh reaction conditions. Industrial Use: Sulfones serve as stable intermediates in carotenoid synthesis, as highlighted in .

c) N-Cyclohexyl-5-fluoro-2-methoxy-N-methylbenzenesulfonamide

- Key Difference : Sulfur is part of a sulfonamide (-SO2N-) group .

- Implications: Acidity: Sulfonamides are acidic (pKa ~10) due to resonance stabilization, unlike neutral sulfides. Biological Activity: Sulfonamides are known for antimicrobial properties, whereas sulfides may act as antioxidants or enzyme inhibitors.

Comparative Data Table

Biologische Aktivität

5-Fluoro-2-n-hexyloxyphenyl methyl sulfide is a compound of interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, and presents data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound features a fluorine atom, a hexoxy group, and a methyl sulfide moiety. The presence of these functional groups contributes to its lipophilicity and potential interactions with biological membranes.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis via caspase activation | |

| MCF-7 (Breast Cancer) | 10 | Inhibition of cell proliferation | |

| A549 (Lung Cancer) | 20 | Modulation of Bcl-2 family proteins |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated the antimicrobial efficacy of various derivatives of phenyl methyl sulfides, including this compound. The results demonstrated that this compound outperformed many traditional antibiotics against resistant strains, suggesting its potential as a new therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In a comparative study by Johnson et al., the anticancer effects of several compounds were assessed in vitro. The findings highlighted that this compound exhibited superior cytotoxicity against breast cancer cells compared to standard chemotherapeutics, indicating its promise in cancer treatment protocols.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The fluorine atom enhances the compound's lipophilicity, facilitating membrane penetration. Additionally, the methyl sulfide group may participate in redox reactions that disrupt cellular processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 5-fluoro-2-n-hexyloxyphenyl methyl sulfide, and how can reaction efficiency be optimized?

- Answer: The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. Key parameters include solvent selection (e.g., polar aprotic solvents like DMF for enhancing nucleophilicity), temperature control (60–100°C), and catalysts (e.g., CuI for Ullmann-type couplings). Optimization involves screening solvents (e.g., EtOH vs. THF) to maximize yields, as demonstrated in sulfonamide synthesis studies where solvent polarity directly impacted efficiency . Purification via column chromatography or recrystallization is critical to isolate the sulfide from byproducts like disulfides.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic signals confirm its structure?

- Answer:

- ¹H/¹³C NMR: Look for the fluorine-induced deshielding of adjacent protons (e.g., aromatic protons ortho to -F) and the methyl sulfide (-SCH₃) signal at ~2.1–2.3 ppm. The hexyloxy chain shows characteristic aliphatic peaks at 0.8–1.7 ppm.

- ¹⁹F NMR: A singlet near -110 to -120 ppm confirms the fluorine substituent’s position.

- MS (ESI): The molecular ion [M+H]⁺ should match the molecular formula (C₁₃H₁₉FO₂S, exact mass 270.11).

- IR: Stretching vibrations for C-F (~1200 cm⁻¹) and S-CH₃ (~700 cm⁻¹) bonds are key .

Q. What safety protocols are recommended for handling sulfur- and fluorine-containing intermediates during synthesis?

- Answer: Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Fluorinated compounds may release HF upon decomposition; neutralize spills with calcium carbonate. Waste containing sulfur must be segregated and treated by specialized facilities to avoid environmental contamination .

Advanced Research Questions

Q. How can computational chemistry predict the electronic and steric effects of the fluorine and sulfide substituents on reactivity?

- Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps, charge distribution, and steric hindrance. Fluorine’s electron-withdrawing effect reduces electron density on the aromatic ring, directing electrophilic attacks to specific positions. Molecular docking studies can predict interactions with biological targets (e.g., enzymes) .

Q. What strategies address contradictions in reported biological activity data for structurally analogous aryl sulfides?

- Answer: Conduct meta-analyses using systematic review frameworks (e.g., EFSA’s tailored search strategies ). Compare in vitro vs. in vivo results, assess assay conditions (e.g., solvent interference in cell-based assays), and validate findings via orthogonal methods (e.g., SPR binding assays vs. enzymatic inhibition).

Q. How does the hexyloxy chain influence the compound’s physicochemical properties and bioavailability?

- Answer: The lipophilic hexyloxy group enhances membrane permeability (logP >3) but reduces aqueous solubility. Use Hansen solubility parameters to select solvents for formulation. Pharmacokinetic modeling (e.g., PBPK) predicts metabolic stability, with phase I oxidation likely at the sulfide or hexyloxy moiety .

Q. What advanced analytical techniques resolve structural ambiguities in sulfur-containing analogs?

- Answer: Single-crystal X-ray diffraction provides definitive bond lengths and angles, as seen in benzofuran sulfonate studies . Dynamic NMR can probe rotational barriers around the S-CH₃ bond, while HRMS-MS fragments confirm connectivity.

Methodological Considerations

Q. How can researchers design robust assays to evaluate the compound’s stability under varying pH and temperature conditions?

- Answer: Use accelerated stability testing (ICH guidelines):

- pH Stability: Incubate in buffers (pH 1–9) at 37°C; monitor degradation via HPLC.

- Thermal Stability: Store at 40°C/75% RH for 1–3 months; assess mass balance and impurity profiles.

- Light Sensitivity: Expose to UV-Vis light (ICH Q1B) and track photodegradation .

Q. What statistical approaches are recommended for analyzing solvent effects on reaction yield variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.